![molecular formula C15H22N2O5 B13721716 [2-(3,4-Dimethoxyphenyl)-2-hydroxyiminoethyl]carbamic acid tert-butyl ester](/img/structure/B13721716.png)
[2-(3,4-Dimethoxyphenyl)-2-hydroxyiminoethyl]carbamic acid tert-butyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(3,4-Dimethoxyphenyl)-2-hydroxyiminoethyl]-carbamic acid tert-butyl ester is an organic compound that features a complex structure with multiple functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [2-(3,4-Dimethoxyphenyl)-2-hydroxyiminoethyl]-carbamic acid tert-butyl ester typically involves multiple steps:
Starting Materials: The synthesis begins with 3,4-dimethoxybenzaldehyde and tert-butyl carbamate.
Formation of the Hydroxyimino Group: The aldehyde group of 3,4-dimethoxybenzaldehyde is converted to the hydroxyimino group using hydroxylamine hydrochloride in the presence of a base such as sodium acetate.
Coupling Reaction: The resulting hydroxyimino compound is then coupled with tert-butyl carbamate under acidic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:
Catalysts: Using specific catalysts to enhance reaction rates.
Solvent Selection: Choosing appropriate solvents to improve solubility and reaction efficiency.
Purification Techniques: Employing advanced purification methods such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
[2-(3,4-Dimethoxyphenyl)-2-hydroxyiminoethyl]-carbamic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form a nitro compound.
Reduction: The hydroxyimino group can be reduced to an amine.
Substitution: The methoxy groups on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be employed for substitution reactions.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aromatic compounds with various functional groups.
Applications De Recherche Scientifique
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Biology
Enzyme Inhibition: Studied for its potential to inhibit specific enzymes due to its structural features.
Medicine
Drug Development: Investigated as a potential lead compound for the development of new pharmaceuticals.
Industry
Material Science:
Mécanisme D'action
The mechanism by which [2-(3,4-Dimethoxyphenyl)-2-hydroxyiminoethyl]-carbamic acid tert-butyl ester exerts its effects involves interactions with molecular targets such as enzymes or receptors. The hydroxyimino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The aromatic ring and methoxy groups can also participate in π-π interactions with aromatic residues in proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
- [2-(3,4-Dimethoxyphenyl)-2-hydroxyiminoethyl]-carbamic acid methyl ester
- [2-(3,4-Dimethoxyphenyl)-2-hydroxyiminoethyl]-carbamic acid ethyl ester
Uniqueness
- Functional Groups : The presence of both hydroxyimino and carbamate groups makes it unique compared to other similar compounds.
- Applications : Its specific structure allows for unique interactions in biological systems, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C15H22N2O5 |
|---|---|
Poids moléculaire |
310.35 g/mol |
Nom IUPAC |
tert-butyl N-[(2E)-2-(3,4-dimethoxyphenyl)-2-hydroxyiminoethyl]carbamate |
InChI |
InChI=1S/C15H22N2O5/c1-15(2,3)22-14(18)16-9-11(17-19)10-6-7-12(20-4)13(8-10)21-5/h6-8,19H,9H2,1-5H3,(H,16,18)/b17-11- |
Clé InChI |
ZJXCKPDULNUMMF-BOPFTXTBSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)NC/C(=N/O)/C1=CC(=C(C=C1)OC)OC |
SMILES canonique |
CC(C)(C)OC(=O)NCC(=NO)C1=CC(=C(C=C1)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


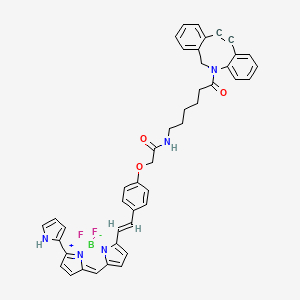
![N,N-Diethyl-3-nitro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B13721640.png)
![2-[4-(5-Hydroxymethylpyridin-3-yl)-pyrazol-1-yl]-N,N-dimethylacetamide](/img/structure/B13721645.png)
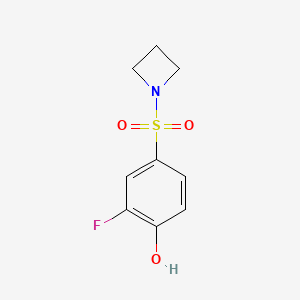
![2-[(3-Methyl-1H-pyrazol-5-ylthio)methylene]-5-(methylthio)thiophen-3(2H)-one](/img/structure/B13721658.png)

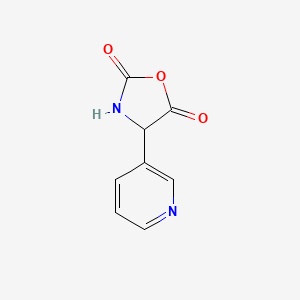
![2-(2-Methoxyethoxy)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzoic acid methyl ester](/img/structure/B13721669.png)


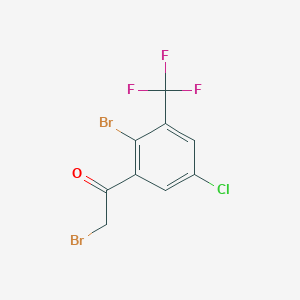
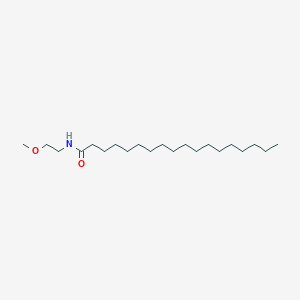
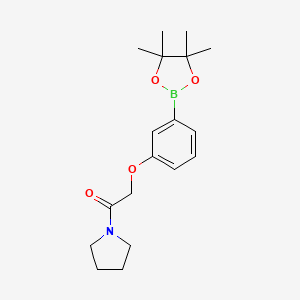
![6-Methoxy-2,4-dihydroindeno[1,2-c]pyrazole-3-carboxylic acid methyl ester](/img/structure/B13721725.png)
